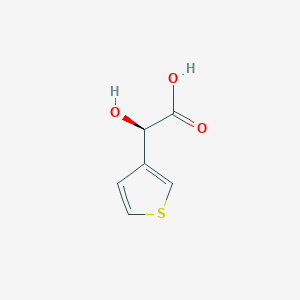

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Description

®-alpha-Hydroxythiophene-3-acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with a hydroxy group and an acetic acid moiety

Properties

IUPAC Name |

(2R)-2-hydroxy-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSIWCFUWJWRHD-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63075-39-8 | |

| Record name | 3-Thiopheneglycolic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-THIOPHENEGLYCOLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VYS3A8TBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Hydroxythiophene-3-acetic acid typically involves the following steps:

Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Hydroxylation: Introduction of the hydroxy group can be achieved via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Acetic Acid Substitution: The acetic acid moiety is introduced through carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Industrial Production Methods: Industrial production of ®-alpha-Hydroxythiophene-3-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: ®-alpha-Hydroxythiophene-3-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming thiophene-3-acetic acid.

Substitution: The compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, amines.

Major Products:

Oxidation Products: Thiophene-3-acetic acid derivatives.

Reduction Products: Thiophene-3-acetic acid.

Substitution Products: Various substituted thiophene-3-acetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibition of mPGES-1

Recent studies have identified (2R)-2-hydroxy-2-(thiophen-3-yl)acetic acid as a promising lead compound for developing inhibitors of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2, which is implicated in inflammatory responses and cancer progression. The compound demonstrated selective inhibitory activity against mPGES-1, showing low micromolar IC50 values in A549 cell lines, indicating its potential for therapeutic applications in treating inflammation-related disorders and certain cancers .

Mechanism of Action

The inhibition mechanism involves the compound inducing cell cycle arrest and apoptosis in cancer cells. Specifically, it was observed that exposure to this compound led to an increase in the subG0/G1 fraction of cells, suggesting a necrotic/apoptotic effect that could be leveraged in cancer therapy .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It has been noted for its ability to modulate acidity and facilitate various chemical transformations. For instance, it can be utilized in reactions involving thiophenes and other heterocycles, contributing to the development of complex organic molecules .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including reactions involving thiophene derivatives and acetic acid derivatives. Its synthetic versatility makes it an attractive building block for generating more complex structures used in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of ®-alpha-Hydroxythiophene-3-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes such as oxidoreductases and transferases.

Pathways: The compound may modulate biochemical pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Thiophene-3-acetic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

®-alpha-Hydroxyphenylacetic acid: Contains a phenyl ring instead of a thiophene ring, leading to distinct properties and applications.

Uniqueness: ®-alpha-Hydroxythiophene-3-acetic acid is unique due to the presence of both a hydroxy group and a thiophene ring, which confer specific chemical reactivity and potential biological activities not observed in similar compounds.

Biological Activity

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, also known as thiophenyl hydroxyacetic acid, is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H8O3S |

| Molecular Weight | 172.20 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The compound features a hydroxyl group and a thiophene ring, which contribute to its unique chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial for protecting cells from oxidative stress caused by reactive oxygen species (ROS). The compound’s ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective effects , particularly against neurotoxicity induced by aluminum chloride. It has been shown to inhibit acetylcholinesterase (AChE) activity, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition suggests that the compound could be explored as a therapeutic agent for cognitive decline .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Metabolic Modulation

The compound is believed to influence metabolic pathways , potentially modulating energy production and cellular signaling. This modulation could have implications in metabolic disorders and obesity management.

Summary of Biological Activities

Case Study 1: Neuroprotective Efficacy

In a study focusing on the neuroprotective effects of this compound, researchers administered the compound in a murine model of aluminum chloride-induced neurotoxicity. Results showed a significant reduction in AChE activity and pro-inflammatory cytokines compared to control groups, supporting its potential use in treating neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The compound exhibited superior activity against S. aureus, with MIC values significantly lower than those of conventional antibiotics, indicating its potential as an effective antimicrobial agent .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological molecules, enhancing reactivity.

- Thiophene Ring : Contributes to the compound's stability and potential interactions with enzymes and receptors.

These interactions enable the compound to modulate various biochemical pathways critical for its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of 2-oxo-2-(thiophen-3-yl)acetic acid using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (e.g., ketoreductases). Enantiomeric purity is validated by chiral HPLC (≥98% ee) or circular dichroism (CD) spectroscopy. For intermediates, stereochemical control is critical; X-ray crystallography (using SHELXL for refinement) confirms absolute configuration .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber glass vials to avoid oxidation and photodegradation. Use desiccants to minimize hydrolysis. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Spills require neutralization with sodium bicarbonate and adsorption via inert materials (e.g., vermiculite) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm thiophene ring protons (δ 6.8–7.5 ppm) and carboxylic acid protons (δ 10–12 ppm).

- HRMS : Exact mass verification (C₆H₆O₃S: calculated 158.0045 [M+H]+).

- IR : O-H stretch (2500–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹). Purity ≥95% is confirmed via HPLC with a C18 column (ACN/0.1% TFA gradient) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for large-scale production?

- Methodological Answer : Transition-metal-catalyzed dynamic kinetic resolution (DKR) using Pd or Rh complexes achieves >90% yield and >99% ee. Solvent choice (e.g., THF vs. MeOH) impacts reaction kinetics; optimize at 50–60°C with continuous pH monitoring. Pilot-scale runs require strict exclusion of moisture to prevent racemization .

Q. What are the potential decomposition pathways under physiological conditions, and how can stability be assessed?

- Methodological Answer : Hydrolysis of the α-hydroxy acid moiety at pH >7.5 generates thiophene-3-acetic acid. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life. Use deuterated solvents in NMR to track exchangeable protons .

Q. How to resolve contradictions in reported toxicity data for thiophene-containing analogs?

- Methodological Answer : Discrepancies arise from impurity profiles (e.g., regioisomers in ). Perform Ames tests (TA98/TA100 strains) with purified batches (>99.5%). Compare cytotoxicity (IC₅₀) across cell lines (HEK293 vs. HepG2) using MTT assays. Cross-reference SDS hazard codes (e.g., H315/H319 in vs. ) to prioritize risk mitigation .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.